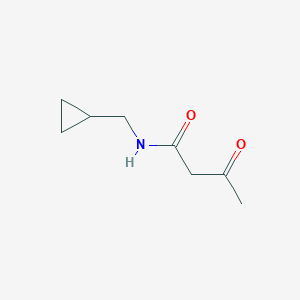

N-(cyclopropylmethyl)-3-oxobutanamide

Description

Overview of β-Ketoamide Scaffolds in Chemical Biology

The β-ketoamide functional group is a prominent structural unit in a variety of biologically active compounds and natural products. This scaffold is characterized by a ketone on the β-carbon relative to the amide nitrogen. The unique arrangement of the carbonyl and amide groups imparts a versatile reactivity, making β-ketoamides valuable precursors in the synthesis of diverse heterocyclic compounds. nih.gov

In the realm of chemical biology, β-ketoamide moieties are recognized for their ability to engage in various biological interactions. For instance, they have been incorporated into curcumin (B1669340) analogs to develop compounds with potential anti-diabetic and advanced glycation end-product (AGEs) inhibitory activities. nih.gov The ability of the β-ketoamide structure to act as a hydrogen bond donor and acceptor, as well as its potential for chelation with metal ions, underpins its diverse biological relevance.

Significance of the Cyclopropylmethyl Moiety in Chemical Structures

The cyclopropylmethyl group is a highly valued substituent in medicinal chemistry, often introduced into molecular structures to enhance their pharmacological properties. The cyclopropane (B1198618) ring, with its unique steric and electronic characteristics, can significantly influence a molecule's potency, metabolic stability, and target-binding affinity.

The rigid nature of the cyclopropyl (B3062369) ring can help in locking the conformation of a molecule, which can lead to more specific interactions with biological targets. Furthermore, the cyclopropylmethyl group can improve a drug's metabolic profile by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life in the body. Its incorporation has been a successful strategy in the development of various therapeutic agents, including those targeting opioid receptors.

Research Context and Rationale for Studying N-(cyclopropylmethyl)-3-oxobutanamide

While specific research dedicated solely to this compound is not widely published, the rationale for its investigation can be constructed from the known attributes of its constituent parts. The combination of the biologically relevant β-ketoamide scaffold with the pharmacologically advantageous cyclopropylmethyl moiety suggests that this compound could serve as a valuable building block or a lead compound in drug discovery and development.

The potential for this compound to act as an intermediate in the synthesis of more complex molecules is a significant area of interest. The reactivity of the β-keto group allows for a variety of chemical transformations, while the cyclopropylmethyl group can confer desirable pharmacokinetic properties to the final products. Researchers might explore this compound in the design of novel enzyme inhibitors, receptor modulators, or as a scaffold for creating libraries of compounds for high-throughput screening. The exploration of such a molecule is driven by the continuous search for new chemical entities with improved therapeutic profiles.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-oxobutanamide |

InChI |

InChI=1S/C8H13NO2/c1-6(10)4-8(11)9-5-7-2-3-7/h7H,2-5H2,1H3,(H,9,11) |

InChI Key |

KWGCCCWIRZMEMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NCC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Cyclopropylmethyl 3 Oxobutanamide

Targeted Synthesis of N-(cyclopropylmethyl)-3-oxobutanamide and its Analogues

The construction of this compound involves the formation of an amide bond and the establishment of the β-ketoamide functionality. The choice of synthetic route depends on factors such as starting material availability, desired scale, and reaction efficiency.

The formation of the β-ketoamide scaffold is a well-established area of organic synthesis. Several classical and modern methods can be employed, each with distinct advantages. The acylation of amide enolates is a primary approach, though generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton. nih.gov To circumvent this, methods using masked amide enolate synthons have been developed. nih.gov

A common and direct method involves the condensation of a β-keto ester, such as ethyl acetoacetate (B1235776), with the desired amine. This reaction, often performed at elevated temperatures, directly yields the β-ketoamide. Other significant pathways include the C-acylation of pre-formed enolates, the use of coupling reagents to facilitate amide bond formation between a β-keto acid and an amine, and domino reactions that construct the framework in a sequential, one-pot process. nih.gov

Below is a table summarizing key reaction pathways for β-ketoamide synthesis.

| Reaction Pathway | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Amidation of β-Keto Esters | β-Keto ester (e.g., ethyl acetoacetate), Amine | Heating, often neat or in a high-boiling solvent. | General Knowledge |

| Acylation of Amide Enolates | Amide, Strong Base (e.g., LDA), Acylating Agent (e.g., acid chloride, ester) | Anhydrous, cryogenic conditions. | nih.gov |

| Domino Fragmentation of Acylated β-Enamino Amides | β-Enamino amide, N-protected amino acid, Coupling agents | Multi-step one-pot sequence involving acylation followed by fragmentation. | nih.gov |

| Decarbonylative Coupling | α-Keto acid, Ynamide | Mild reaction conditions, often catalyzed. | organic-chemistry.org |

| Acylation of Thioesters | Thioester, N-acylbenzotriazole, MgBr₂·OEt₂ | Chemoselective soft enolization and acylation. | organic-chemistry.org |

The N-cyclopropylmethyl group is a common substituent in medicinal chemistry, valued for its unique conformational and electronic properties. researchgate.netnih.gov Its incorporation into the target molecule can be achieved through two primary strategies.

The most straightforward approach is the direct amidation of a 3-oxobutanoic acid derivative with cyclopropylmethylamine. This can be accomplished by reacting cyclopropylmethylamine with diketene, an acetoacetic ester (like ethyl acetoacetate), or acetoacetyl chloride. The reaction with an ester typically requires heat to drive the condensation, while the reaction with a more reactive acyl chloride can often be performed at lower temperatures in the presence of a base to scavenge the HCl byproduct.

Alternatively, the N-cyclopropylmethyl group can be introduced via N-alkylation. This involves starting with a primary 3-oxobutanamide and alkylating the nitrogen atom with a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate, in the presence of a suitable base. Another alkylation method is reductive amination, where a primary amide reacts with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent. This strategy is common in the synthesis of complex amines. nih.gov

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic systems to minimize waste and harsh reaction conditions. rsc.org For the synthesis of this compound, advanced approaches focus on catalytic C-C and C-N bond formation.

Catalytic methods can enhance traditional reactions. For instance, the amidation of β-keto esters can be facilitated by Lewis acids or other catalysts to allow for milder reaction conditions. Transition-metal catalysis, particularly with palladium, has been explored for the synthesis of related structures, utilizing decarboxylative coupling or other cross-coupling manifolds. researchgate.net For example, a palladium-catalyzed decarboxylative process could potentially form the required enolate intermediate under neutral conditions. researchgate.net

Organocatalysis also offers advanced, metal-free alternatives. Catalysts like 4-(dimethylamino)pyridine (DMAP) are known to promote acylation reactions effectively. organic-chemistry.orgchim.it A DMAP-promoted reaction between a suitable acetoacetyl precursor and cyclopropylmethylamine could represent an efficient, mild synthetic route.

While the parent compound this compound is achiral, its derivatives can contain one or more stereocenters. The synthesis of such derivatives requires stereoselective methods to control the three-dimensional arrangement of atoms.

Key considerations for stereoselective synthesis include:

Asymmetric Cyclopropanation: If derivatives with substituted, chiral cyclopropyl (B3062369) rings are desired, transition metal-catalyzed asymmetric cyclopropanation of alkenes is a powerful strategy. researchgate.net

Stereoselective α-Functionalization: The α-carbon (C2) of the oxobutanamide core is prochiral. Enolate formation followed by reaction with an electrophile can generate a new stereocenter. Using chiral auxiliaries, chiral phase-transfer catalysts, or chiral metal complexes can induce facial selectivity in the enolate, leading to an enantiomerically enriched product.

Stereoselective Ketone Reduction: The ketone at the C3 position can be reduced to a secondary alcohol, creating a stereocenter. A wide array of chiral reducing agents and catalytic asymmetric hydrogenation methods (e.g., using Noyori-type catalysts) can achieve high enantioselectivity for this transformation.

Use of Chiral Starting Materials: A straightforward approach is to begin with enantiopure starting materials, such as a resolved chiral cyclopropylmethylamine derivative.

Chemical Modification and Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, making it a versatile template for chemical derivatization.

The oxobutanamide core is characterized by the acidic α-protons at the C2 position, the electrophilic ketone at C3, and the amide functionality. Each site offers distinct opportunities for modification.

α-Carbon (C2): The methylene (B1212753) group flanked by two carbonyls exhibits significant acidity. Deprotonation with a mild base generates a stabilized enolate, which is a potent nucleophile. This enolate can react with various electrophiles in reactions such as alkylation, acylation, and halogenation. A particularly notable transformation is the oxidation of the α-carbon. For instance, treatment with reagents like phenyliodine(III) bis(trifluoroacetate) can oxidize β-ketoamides to vicinal tricarbonyl amides, which are valuable synthetic intermediates. acs.org

Ketone Carbonyl (C3): The ketone is susceptible to nucleophilic attack. It can be reduced to a hydroxyl group, converted to an imine or oxime, or undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.

Amide Group: The N-H proton can be removed by a strong base, allowing for N-alkylation or N-acylation, though this can be competitive with α-carbon deprotonation. The amide carbonyl itself is generally less reactive than the ketone.

Intramolecular Cyclizations: The bifunctional nature of the molecule allows for cyclization reactions. For example, derivatives can be designed to undergo intramolecular condensation to form various heterocyclic systems, a strategy commonly used with analogous β-ketothioamides to synthesize thiophenes and thiazoles. chim.it

The following table outlines potential functionalization strategies for the oxobutanamide core.

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| α-Carbon (C2) | Alkylation/Acylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide/Acyl Chloride | Substituted β-Ketoamide |

| Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Vicinal Tricarbonyl Amide | |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-Unsaturated System | |

| Ketone Carbonyl (C3) | Reduction | NaBH₄, H₂/Catalyst | β-Hydroxy Amide |

| Reductive Amination | Amine, NaBH₃CN | β-Amino Amide | |

| Amide N-H | Alkylation | Strong Base (e.g., NaH), Alkyl Halide | N,N-Disubstituted Amide |

Modifications of the N-Cyclopropylmethyl Moiety

The N-cyclopropylmethyl group is a significant structural motif in medicinal chemistry, often introduced to modulate a compound's pharmacological profile. scientificupdate.com Its unique steric and electronic properties can influence potency, selectivity, metabolic stability, and physicochemical characteristics such as lipophilicity and basicity. iris-biotech.dehyphadiscovery.com Modifications to this moiety in this compound can be envisioned through several strategies, primarily focusing on substitution on the cyclopropane (B1198618) ring or alteration of the methyl linker.

Ring Substitutions: Introducing substituents onto the cyclopropane ring can create new interaction points with biological targets and alter the molecule's conformation. The rigid nature of the cyclopropane ring means that even small substituents can lead to significant changes in how the molecule presents its pharmacophoric features. For example, the addition of methyl or fluoro groups can impact metabolic stability by blocking potential sites of oxidation. The high C-H bond dissociation energy of the cyclopropyl group already contributes to reduced susceptibility to metabolism by cytochrome P450 (CYP) enzymes, a feature that can be further enhanced with strategic substitutions. hyphadiscovery.com

Alteration of the Methylene Linker: The methylene (-CH2-) bridge connecting the cyclopropyl ring to the amide nitrogen is another point for modification. Homologation, or the insertion of additional methylene units, would increase the distance and flexibility between the cyclopropane and the core of the molecule. Conversely, incorporating substituents on this linker, such as a methyl group, could introduce a chiral center and restrict rotation, potentially leading to stereoselective interactions with a biological target.

Bioisosteric Replacement: The entire N-cyclopropylmethyl group could be replaced with other N-alkyl groups to probe the structure-activity relationship (SAR). Comparing the activity of this compound with its N-ethyl, N-isopropyl, or N-tert-butyl analogs can elucidate the importance of the size, shape, and conformational restriction imparted by the cyclopropylmethyl moiety. For instance, replacing an N-ethyl group with an N-cyclopropyl group has been shown to increase metabolic stability by preventing CYP450-mediated oxidation. iris-biotech.de

These modifications are guided by the principles of medicinal chemistry to optimize the compound's druglike properties. The synthesis of such analogs would typically involve coupling variously substituted cyclopropylmethylamines with a suitable 3-oxobutanoic acid derivative. google.comchemrxiv.org

| Modification Strategy | Example Modification | Potential Impact | Synthetic Approach |

|---|---|---|---|

| Ring Substitution | Addition of methyl or fluoro groups to the cyclopropane ring | Enhance metabolic stability, alter binding affinity and selectivity | Coupling of a substituted cyclopropylmethylamine with a 3-oxobutanoic acid derivative |

| Linker Alteration | Homologation (e.g., N-(2-cyclopropylethyl)) | Increase flexibility and distance to the core structure | Synthesis of the corresponding elongated amine followed by amidation |

| Linker Substitution | Addition of a methyl group to the methylene linker | Introduce chirality, restrict bond rotation | Stereoselective synthesis of the substituted amine prior to coupling |

| Bioisosteric Replacement | Replacement of cyclopropylmethyl with isopropyl or tert-butyl | Probe SAR for size and conformational requirements, alter lipophilicity | Standard amidation reaction with the corresponding alkylamine |

Design and Synthesis of Chemical Probes for this compound Research

Chemical probes are indispensable tools for elucidating the molecular mechanisms of bioactive compounds, enabling researchers to identify biological targets and study their interactions in complex biological systems. nih.govresearchgate.net The design of a chemical probe based on the this compound scaffold involves the strategic incorporation of a reporter group and, in some cases, a reactive group, without significantly compromising the compound's original biological activity. frontiersin.org

Probe Design Strategy: A typical chemical probe consists of three key components: the pharmacophore, a reporter tag, and often a linker. frontiersin.org

Pharmacophore: This is the core this compound structure, responsible for the biological activity.

Reporter Tag: This group enables detection and visualization. Common reporter tags include fluorophores for imaging studies, or biotin (B1667282) for affinity-based purification of target proteins.

Linker: A linker is often used to spatially separate the reporter tag from the pharmacophore, minimizing steric hindrance that could interfere with target binding.

Affinity-Based Probes: For target identification via affinity chromatography, a biotin tag can be appended to the this compound structure. A potential synthetic route would involve modifying the terminal methyl group of the 3-oxobutanamide portion. For example, the acetoacetate starting material could be replaced with a derivative that has a longer alkyl chain terminating in a functional group, such as a carboxylic acid or an amine. This functional group would then serve as an attachment point for a biotin-linker conjugate via standard amide or amine coupling reactions.

Fluorescent Probes: To visualize the subcellular localization of this compound, a fluorescent probe is required. A fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, could be attached to the molecule. thermofisher.comtcichemicals.com The synthetic strategy would be similar to that for affinity probes, involving the installation of a linker and subsequent conjugation with an amine-reactive or carboxyl-reactive fluorescent dye. The choice of fluorophore depends on the specific application, considering factors like excitation/emission wavelengths and quantum yield. thermofisher.com

Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique to covalently link a probe to its biological target upon photoactivation, facilitating target identification. nih.gov This requires incorporating a photoreactive group, such as a diazirine or an α-ketoamide, into the probe's structure. acs.orgnih.gov For this compound, a diazirine-containing moiety could be introduced, for instance, by modifying the cyclopropyl ring or the acetyl end of the butanamide chain. The synthesis of such probes is often a multi-step process, requiring careful planning to incorporate the photoreactive group without compromising the compound's stability or activity. nih.gov These probes may also include an alkyne or azide (B81097) handle for subsequent "click chemistry" ligation to a reporter tag after photocrosslinking. nih.gov

| Probe Type | Reporter/Reactive Group | Intended Application | General Synthetic Strategy |

|---|---|---|---|

| Affinity Probe | Biotin | Target protein purification and identification | Functionalization of the butanamide moiety followed by coupling to a biotin-linker conjugate |

| Fluorescent Probe | Fluorophore (e.g., Coumarin, FITC) | Cellular imaging and localization studies | Attachment of a fluorescent dye via a linker to a non-critical position on the core structure |

| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) and an enrichment tag (e.g., Alkyne) | Covalent labeling and identification of direct binding partners | Multi-step synthesis to incorporate a photoreactive group and a bioorthogonal handle |

Investigation of Biological Activities Through in Vitro Systems Relevant to N Cyclopropylmethyl 3 Oxobutanamide

Enzymatic Inhibition and Activation Studies

There is no available research on the effects of N-(cyclopropylmethyl)-3-oxobutanamide on enzyme activity. Consequently, information regarding in vitro assays to determine target enzyme activity or kinetic analyses of its potential interactions with enzymes is absent from the scientific record.

Cellular Bioactivity in Model Systems (Non-Clinical)

No non-clinical studies detailing the cellular bioactivity of this compound in model systems have been published.

Modulation of Yeast Glucose Uptake by this compound Analogues

The uptake of glucose in yeast, particularly Saccharomyces cerevisiae, is a highly regulated process crucial for its metabolism. Glucose transport across the yeast cell membrane is primarily mediated by a family of hexose (B10828440) transporter (Hxt) proteins through facilitated diffusion. The expression and activity of these transporters are tightly controlled in response to glucose availability. When glucose is abundant, yeast prefers a fermentative metabolism, a phenomenon known as the Crabtree effect. uminho.ptmdpi.com This metabolic choice is initiated by the rapid uptake of glucose.

Currently, there is a lack of specific studies investigating the direct effects of this compound or its close analogues on yeast glucose uptake. The regulation of glucose metabolism in yeast is complex, involving intricate signaling pathways that sense glucose levels and adjust metabolic fluxes accordingly. nih.govnih.gov For instance, at high glucose concentrations, the glycolytic rate increases, leading to the production of ethanol (B145695) even in the presence of oxygen. uminho.pt Conversely, at low glucose concentrations, pyruvate, the end product of glycolysis, is primarily directed towards the mitochondrial tricarboxylic acid (TCA) cycle for more efficient energy production through respiration. uminho.pt

While research on how specific β-ketoamides might modulate these pathways in yeast is not available, any compound that could influence the activity of hexose transporters or the downstream signaling pathways (such as the Snf1/Mig1 system that governs glucose repression) could potentially alter glucose uptake and metabolism. nih.govnih.gov Further research is required to determine if this compound or related structures possess such modulatory capabilities.

Antimycobacterial Activity in Cell Culture Models (e.g., M. tuberculosis H37Rv)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel chemical entities with antimycobacterial properties. Various classes of compounds containing carboxamide moieties have been investigated for their activity against the virulent reference strain M. tuberculosis H37Rv.

Although this compound has not been specifically reported, studies on structurally related carboxamides and other N-substituted compounds demonstrate that this chemical class is a promising area for the development of new antitubercular agents. The activity of these compounds is often dependent on the nature of the substituents, which can influence factors like lipophilicity, thereby affecting the compound's ability to penetrate the complex, lipid-rich mycobacterial cell wall. mdpi.com

For instance, various N-substituted hydrazinecarboxamides have been synthesized and tested against M. tuberculosis H37Rv. The minimum inhibitory concentrations (MICs) for some of these compounds highlight the importance of the substituent on the phenyl ring for antimycobacterial efficacy. mdpi.com Similarly, a series of N-substituted-glycinyl triazolyl oxazolidinones showed moderate to potent activity against both susceptible and resistant strains of M. tuberculosis. nih.gov

The data below from studies on analogous compound classes illustrates the potential for antimycobacterial activity.

| Compound Class | Specific Analogue | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|---|---|

| N-Phenylhydrazinecarboxamide | 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | M. tuberculosis H37Rv | 1–2 | mdpi.com |

| N-Phenylhydrazinecarboxamide | 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide | M. tuberculosis H37Rv | 4 | mdpi.com |

| N-Phenylhydrazinecarboxamide | 2-Isonicotinoyl-N-(3-CF3,4-Br-phenyl)hydrazinecarboxamide | M. tuberculosis H37Rv | 8 | mdpi.com |

| N-Substituted Oxazolidinone | N-(5-nitrofuroyl) glycinyl triazolyl oxazolidinone (PH-145) | M. tuberculosis H37Rv | 0.5 | nih.gov |

| N-Substituted Oxazolidinone | N-(3,5-dinitrobenzoyl) glycinyl triazolyl oxazolidinone (PH-181) | M. tuberculosis H37Rv | 3.3 | nih.gov |

These findings suggest that the amide linkage is a valid scaffold for antimycobacterial drug design, and that modifications, such as the inclusion of a cyclopropylmethyl group, could be explored to develop novel and effective agents.

General Modulation of Cellular Pathways by β-Ketoamides

The β-ketoamide moiety is a key structural feature present in various biologically active molecules. While β-ketoamides are of interest, their close structural relatives, α-ketoamides, have been more extensively studied and provide insight into the potential mechanisms of action for this class of compounds. α-Ketoamides are known to act as potent, reversible inhibitors of proteases, a critical class of enzymes involved in numerous cellular processes.

A primary target of α-ketoamides is the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. nih.gov The proteasome plays a vital role in regulating protein turnover, cell cycle progression, and the removal of damaged proteins. nih.gov The electrophilic α-keto group of the inhibitor can be attacked by a nucleophilic threonine residue in the proteasome's active site, forming a reversible covalent adduct. nih.gov This inhibition of proteasome activity disrupts protein homeostasis, which can lead to cell cycle arrest and apoptosis, making proteasome inhibitors a valuable class of anticancer agents. nih.gov

The inhibitory activity of ketoamides is not limited to the proteasome. Certain α-ketoamides have been designed to target viral proteases, which are essential for viral replication. For example, broad-spectrum inhibitors based on an α-ketoamide scaffold have been developed to target the main protease (Mᵖʳᵒ) of coronaviruses and the 3C protease (3Cᵖʳᵒ) of enteroviruses. acs.org The inhibition of these viral enzymes effectively blocks the processing of viral polyproteins, thereby halting the viral life cycle.

The table below summarizes the observed effects of ketoamide compounds on various cellular targets, illustrating the diverse ways this functional group can modulate cellular pathways.

| Compound Class | Cellular Target | Observed Effect | Potential Outcome | Reference |

|---|---|---|---|---|

| α-Ketoamide | 20S Proteasome (β5 subunit) | Reversible covalent inhibition | Anticancer activity, induction of apoptosis | nih.govnih.gov |

| α-Ketoamide | Coronavirus Main Protease (Mᵖʳᵒ) | Inhibition of viral polyprotein processing | Antiviral activity | acs.org |

| α-Ketoamide | Enterovirus 3C Protease (3Cᵖʳᵒ) | Inhibition of viral polyprotein processing | Antiviral activity | acs.org |

The ability of the ketoamide functional group to engage in reversible covalent interactions with enzyme active sites makes it a versatile pharmacophore for modulating various cellular pathways. Further investigation into β-ketoamides, including this compound, is warranted to explore their specific biological targets and therapeutic potential.

Elucidation of Molecular Mechanisms of Action of N Cyclopropylmethyl 3 Oxobutanamide

Protein-Ligand Interaction Analysis

The initial step in understanding the mechanism of action of a compound is to identify its protein targets and characterize the interactions between the small molecule (ligand) and the protein.

Molecular Docking and Dynamics Simulations for N-(cyclopropylmethyl)-3-oxobutanamide

To predict how this compound might bind to a potential protein target, computational methods like molecular docking would be utilized. This technique involves placing a three-dimensional model of the compound into the binding site of a protein structure. The simulation then calculates the most likely binding pose and estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations would be employed to provide a more dynamic and realistic model of the interaction. MD simulations track the movements of the protein and the ligand over time, offering insights into the stability of the binding and any conformational changes that may occur upon binding.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description |

| Target Protein(s) | To be identified through initial screening assays. |

| Software | AutoDock, Schrödinger Suite, AMBER, GROMACS |

| Scoring Function | To be determined based on the software used (e.g., GlideScore, AutoDock Vina score). |

| Simulation Time | Typically in the range of nanoseconds to microseconds. |

| Solvent Model | Explicit water models (e.g., TIP3P) are commonly used to mimic physiological conditions. |

Identification of Key Binding Residues and Interaction Motifs

From the molecular docking and dynamics simulations, researchers can identify the specific amino acid residues within the protein's binding pocket that form crucial interactions with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these "key binding residues" and common "interaction motifs" is fundamental to understanding the compound's specificity and affinity for its target.

Table 2: Potential Key Binding Residues and Interaction Types

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, His, Tyr |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Electrostatic Interactions | Asp, Glu, Lys, Arg, His |

Mechanism-Based Probe Design and Application for this compound

Once a target protein is validated, mechanism-based probes can be designed. These are modified versions of this compound that contain a reactive group and often a reporter tag (like a fluorescent molecule or a biotin (B1667282) tag). When the probe binds to the target protein, the reactive group forms a covalent bond with a nearby amino acid residue. This allows for the irreversible labeling and subsequent identification of the target protein, providing direct evidence of a binding interaction.

Target Validation and Pathway Mapping for this compound Effects

The final step is to validate the identified target and map the biological pathways that are affected by the compound's interaction with this target. Target validation can be achieved through various experimental techniques, such as gene knockdown (e.g., using siRNA) or knockout to see if the absence of the target protein abolishes the effects of the compound.

Once the target is validated, pathway mapping would be conducted to understand the downstream consequences of the compound's action. This could involve techniques like transcriptomics (to measure changes in gene expression) or proteomics (to measure changes in protein levels and post-translational modifications) to build a comprehensive picture of the cellular response to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropylmethyl 3 Oxobutanamide Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The N-(cyclopropylmethyl) group is a well-known substituent in medicinal chemistry, often incorporated to modulate receptor interactions. While specific SAR studies on simple N-(cyclopropylmethyl)-3-oxobutanamide analogues are not extensively documented in publicly available research, the functional role of this moiety has been elucidated in more complex systems, such as opioid receptor modulators.

In the context of various epoxymorphinan and nornepenthone analogues, the N-cyclopropylmethyl substituent is critical for conferring a specific pharmacological profile, often leading to mixed agonist-antagonist activity at opioid receptors. For instance, its presence is frequently associated with antagonism at the mu-opioid receptor (MOR) while sometimes promoting agonism at the kappa-opioid receptor (KOR). This dual activity is valuable in developing treatments for conditions like substance use disorder. researchgate.net

Alterations to this group, such as replacing the cyclopropyl (B3062369) ring with other cyclic or acyclic alkyl groups, typically lead to significant shifts in potency and efficacy. The rigid, three-dimensional nature of the cyclopropylmethyl group is thought to be key to its interaction with receptor binding pockets, orienting the rest of the molecule for optimal engagement. While these findings pertain to more complex scaffolds, they underscore the significant role the N-cyclopropylmethyl group plays in determining biological activity, a principle that would likely extend to simpler analogues.

The 3-oxobutanamide core is a versatile chemical scaffold that allows for a variety of modifications. Research into related 3-oxobutanamide derivatives has provided insights into how substituents can influence biological activity, particularly in the context of antimicrobial agents.

A study on 2-benzylidene-3-oxobutanamide derivatives revealed that substitutions on the benzylidene aryl ring significantly impact their antibacterial efficacy against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii (Ab-MDR). rsc.org The introduction of electron-withdrawing groups, such as nitro groups, at the meta and para positions of the aryl ring resulted in compounds with potent antibacterial activity. rsc.org In contrast, halogen substitutions led to varied but generally moderate activity. rsc.org

This suggests that the electronic properties of substituents on the core structure play a critical role in the molecule's ability to interact with its biological target. The data indicates that modifying the methylene (B1212753) group at the C2 position of the oxobutanamide core can be a successful strategy for modulating biological effects. rsc.org

Below is a data table summarizing the antibacterial activity of selected 2-benzylidene-3-oxobutanamide analogues.

| Compound ID | Aryl Ring Substitution | % Growth Inhibition (Sa-MRSA) at 32 µg/mL | % Growth Inhibition (Ab-MDR) at 32 µg/mL |

| 17 | 3-Nitro | >95% | >95% |

| 18 | 4-Nitro | >95% | Moderate |

| 19 | 2-Chloro | Moderate | Mild |

| 21 | 4-Chloro | Good | Mild |

| 25 | 4-Fluoro | Good | Mild |

| 27 | 4-Bromo | Good | Mild |

| 37 | 3,4-Dichloro | Good | Mild |

This table is generated based on findings from research on substituted 2-benzylidene-3-oxobutanamide derivatives, which serve as analogues to illustrate potential substituent effects on the oxobutanamide core. rsc.org

For analogues of this compound, the relative orientation of the cyclopropylmethyl group and any substituents on the oxobutanamide core is crucial. Molecular dynamics simulations of complex ligands containing the N-cyclopropylmethyl group have shown that the orientation of key functional groups can vary significantly within different receptor environments. nih.gov This differential binding posture can explain observed differences in binding affinity and functional activity (e.g., agonist vs. antagonist). nih.gov

The flexibility of the butanamide chain allows the molecule to adopt various conformations. The presence of the keto group at the C3 position introduces a degree of rigidity and specific electronic characteristics. The interplay between the flexible and rigid parts of the molecule determines the preferred low-energy conformations, which are most likely to be the biologically active ones. Understanding these conformational preferences is key to designing analogues with improved activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of new, unsynthesized compounds.

The development of a QSAR model for this compound analogues would begin with a dataset of synthesized compounds for which a specific biological activity (e.g., enzyme inhibition, receptor binding affinity) has been measured. The process involves several key steps:

Data Set Selection: A structurally diverse set of analogues with a wide range of activity values is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D descriptors that describe the molecule's size, shape, and branching.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested. This is often done through cross-validation, where a portion of the dataset is left out during model building and then used to test the model's ability to predict the activity of those compounds.

A typical QSAR equation might look like: Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

The coefficients (c1, c2, etc.) indicate the weight or importance of each descriptor in influencing the biological activity.

Once a robust and validated QSAR model is developed, its primary application is the predictive modeling of biological activity for novel analogues. Researchers can design virtual compounds on a computer, calculate their chemical descriptors, and then use the QSAR equation to estimate their activity before committing resources to their synthesis and testing.

The predictive power of a QSAR model is assessed by statistical metrics such as the square of the correlation coefficient (R²) and the square of the cross-validation correlation coefficient (q²). A high q² value (typically > 0.5) is considered indicative of a model with good predictive ability.

This predictive capability allows for the rational design of new compounds. For example, if a QSAR model indicates that increased lipophilicity and the presence of a hydrogen bond donor in a specific region of the molecule are beneficial for activity, chemists can focus on designing new analogues that incorporate these features. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Computational Chemistry and Molecular Modeling Applications for N Cyclopropylmethyl 3 Oxobutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and predicting its reactivity. These calculations solve the Schrödinger equation for a given molecular system, yielding information about electron distribution, molecular orbital energies, and various spectroscopic properties. For N-(cyclopropylmethyl)-3-oxobutanamide, methods like Density Functional Theory (DFT) can be employed to elucidate key electronic characteristics.

Detailed research findings from such calculations would include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Another significant output is the molecular electrostatic potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high electron density, making them potential sites for hydrogen bonding or coordination to metal ions. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | O(carbonyl): -0.6e, N(amide): -0.4e | Provides insight into the partial charges on individual atoms. |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with biological macromolecules.

A key application of MD simulations is conformational analysis. The cyclopropylmethyl group and the butanamide chain can adopt various spatial arrangements, and MD simulations can identify the most stable conformations in different environments, such as in aqueous solution or a lipid bilayer. Understanding the preferred conformations is crucial as it dictates how the molecule will interact with its biological target.

In the context of drug discovery, MD simulations are invaluable for studying ligand binding. If this compound is hypothesized to bind to a specific protein, MD simulations can be used to model the binding process, identify key interacting amino acid residues, and estimate the binding free energy. This information can reveal the stability of the ligand-protein complex and the molecular determinants of binding affinity.

Table 2: Typical Molecular Dynamics Simulation Parameters for this compound in a solvated protein-ligand system

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicit representation of solvent molecules. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, allowing for the observation of relevant molecular motions. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Ensemble | NVT, NPT | Statistical ensemble defining the thermodynamic conditions of the simulation. |

In Silico Screening and Virtual Ligand Design for this compound Analogues

Building upon the insights from quantum chemistry and molecular dynamics, in silico screening and virtual ligand design are powerful tools for discovering novel and more potent analogues of this compound. These methods involve the computational evaluation of large libraries of virtual compounds to identify those with the desired properties.

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a library of compounds is searched for molecules with similar structural or chemical features to this compound. This is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-based virtual screening, or molecular docking, requires the 3D structure of the target protein. In this approach, virtual compounds are docked into the binding site of the protein, and their binding affinities are estimated using scoring functions. This allows for the rapid identification of potential lead compounds that are predicted to bind strongly to the target.

Following virtual screening, virtual ligand design can be employed to rationally modify the structure of this compound to improve its properties. This could involve adding or removing functional groups to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties.

Table 3: Hypothetical In Silico Screening Results for this compound Analogues

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Properties |

| NCM-A01 | Addition of a hydroxyl group to the cyclopropyl (B3062369) ring | -8.5 | Improved solubility, potential for new hydrogen bonds. |

| NCM-A02 | Replacement of the methyl group with a phenyl group | -9.2 | Increased van der Waals interactions, potential for pi-stacking. |

| NCM-A03 | Bioisosteric replacement of the amide with a sulfonamide | -7.8 | Altered hydrogen bonding pattern and electronic properties. |

Note: The data in this table is hypothetical and serves to illustrate the output of in silico screening and virtual ligand design studies.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting knowledge from the vast amounts of chemical and biological data generated in modern research. For this compound, these approaches can be used to identify trends, predict properties, and generate new hypotheses.

A key application of cheminformatics is the calculation of molecular descriptors. These are numerical values that encode various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic features. By analyzing the descriptors of this compound and its analogues, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, untested compounds.

Data mining techniques can be applied to large chemical databases to identify compounds that are structurally similar to this compound. This can help to uncover existing research on related molecules, including their synthesis, biological activities, and potential toxicities. Furthermore, data mining can be used to analyze high-throughput screening data to identify patterns and correlations that may not be immediately obvious.

By leveraging the power of cheminformatics and data mining, researchers can make more informed decisions throughout the drug discovery and development process, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

Investigation of Metabolic Pathways and Biotransformation in Vitro/non Human of N Cyclopropylmethyl 3 Oxobutanamide

Enzymatic Biotransformation Studies

Enzymatic biotransformation studies are primarily conducted to determine the susceptibility of a compound to metabolism by various enzyme systems, most notably the cytochrome P450 (CYP) superfamily.

The in vitro metabolic stability of N-(cyclopropylmethyl)-3-oxobutanamide is assessed to predict its in vivo intrinsic clearance. nih.govbioivt.com This is typically carried out using liver microsomes or S9 fractions from various species, including rat and human, which contain a rich complement of drug-metabolizing enzymes. nih.gov The compound is incubated with these fractions in the presence of necessary cofactors, such as NADPH, and the depletion of the parent compound is monitored over time using analytical techniques like LC-MS/MS. nih.govresearchgate.net

The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a quantitative measure of how rapidly the compound is metabolized. researchgate.net Generally, a compound with poor metabolic stability is rapidly cleared, which may limit its systemic exposure and therapeutic efficacy. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Human | 40 | 17.3 |

| S9 Fraction | Rat | 20 | 34.6 |

| S9 Fraction | Human | 35 | 19.8 |

Note: The data presented in this table is illustrative and intended to represent typical outcomes of such experiments.

Following incubation with microsomal or S9 fractions, the identification of metabolites is performed to understand the biotransformation pathways. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose. nih.govresearchgate.net By comparing the mass spectra of the parent compound with those of the potential metabolites formed, structural elucidation can be achieved.

For this compound, potential metabolic modifications would be sought, including oxidation (hydroxylation), N-dealkylation, and amide hydrolysis. The accurate mass measurements and fragmentation patterns provided by LC-MS/MS allow for the confident identification of these metabolic products.

Proposed Metabolic Pathways for this compound

Based on the chemical structure of this compound, several metabolic pathways can be proposed. The presence of a cyclopropylmethyl group attached to a nitrogen atom suggests susceptibility to oxidative metabolism by CYP enzymes. hyphadiscovery.com

Oxidation: The cyclopropyl (B3062369) ring itself can undergo oxidation, potentially leading to hydroxylated metabolites. hyphadiscovery.com Additionally, other positions on the molecule, such as the carbon atoms of the butanamide chain, could be sites of hydroxylation.

N-dealkylation: A common metabolic pathway for compounds with N-alkyl groups is N-dealkylation. researchgate.netnih.gov In the case of this compound, this would involve the cleavage of the cyclopropylmethyl group to form 3-oxobutanamide.

Amide Hydrolysis: The amide bond in the molecule could be subject to hydrolysis by amidase enzymes, leading to the formation of cyclopropylmethanamine and 3-oxobutanoic acid.

Figure 1: Proposed Metabolic Pathways for this compound

Note: This figure illustrates the plausible metabolic transformations of the parent compound.

Impact of Structural Modifications on Metabolic Fate of this compound Analogues

The metabolic fate of analogues of this compound can be significantly influenced by structural modifications. For instance, the introduction of a methyl group on the cyclopropyl ring could block a site of oxidation, thereby improving metabolic stability. hyphadiscovery.com Altering the butanamide side chain, such as by introducing steric hindrance near the amide bond, could reduce the rate of amide hydrolysis.

Conversely, the introduction of functional groups that are more susceptible to metabolism could increase the rate of clearance. Understanding these structure-metabolism relationships is crucial for the design of analogues with improved pharmacokinetic properties. For example, replacing the cyclopropyl ring with a gem-dimethyl group has been shown in other molecules to prevent bioactivation reactions associated with the cyclopropyl moiety. hyphadiscovery.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-oxobutanamide |

| Cyclopropylmethanamine |

| 3-oxobutanoic acid |

Advanced Analytical Techniques for Characterization and Quantification of N Cyclopropylmethyl 3 Oxobutanamide

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For N-(cyclopropylmethyl)-3-oxobutanamide (molecular formula: C₈H₁₃NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would then be measured with high precision. Fragmentation of the molecular ion, induced by collision-induced dissociation (CID), would yield characteristic product ions, providing valuable insights into the molecule's structure. The fragmentation pattern would be expected to show losses of functional groups such as the cyclopropylmethyl group or parts of the oxobutanamide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural chemistry, providing detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR and ¹³C NMR

¹H NMR spectroscopy would be used to identify the number and types of protons in this compound. The spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, the amide N-H proton, the methylene group adjacent to the amide, and the methyl group of the acetyl function. The chemical shifts (δ) of these signals and their splitting patterns (due to spin-spin coupling) would confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This would include signals for the carbonyl carbons of the amide and ketone groups, the carbons of the cyclopropyl ring, the methylene carbons, and the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.2 | ~30 |

| CH₂ (acetyl) | ~3.4 | ~50 |

| C=O (ketone) | - | ~207 |

| C=O (amide) | - | ~170 |

| NH (amide) | ~7.5 (broad) | - |

| N-CH₂ | ~3.1 | ~45 |

| CH (cyclopropyl) | ~0.8 | ~10 |

| CH₂ (cyclopropyl) | ~0.2, ~0.5 | ~4 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, such as the protons within the cyclopropylmethyl group and the butanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would show correlations between protons and the carbon atoms to which they are directly attached. This is essential for assigning the signals in the ¹³C NMR spectrum based on the assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for connecting different fragments of the molecule, for example, showing the correlation between the N-CH₂ protons and the amide carbonyl carbon, thus confirming the structure of the amide bond.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection would typically be performed using a UV detector, as the amide and ketone carbonyl groups would provide sufficient chromophores for detection at appropriate wavelengths (e.g., around 210 nm). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Interactive Data Table: Exemplary HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | ~7.5 min (Example) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself might have limited volatility, GC-MS could be particularly useful for the identification of its potential metabolites if they are more amenable to this technique. For instance, metabolites resulting from the cleavage of the amide bond or modifications to the cyclopropyl ring might be sufficiently volatile for GC-MS analysis.

For less volatile compounds, derivatization techniques, such as silylation, can be employed to increase their volatility and thermal stability, making them suitable for GC-MS analysis. The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification of metabolites based on their mass spectra and retention times.

Future Research Directions and Academic Opportunities for N Cyclopropylmethyl 3 Oxobutanamide Research

Exploration of Novel Biological Targets and Research Areas

The unique combination of a reactive β-keto amide system and a lipophilic cyclopropylmethyl moiety in N-(cyclopropylmethyl)-3-oxobutanamide suggests the potential for interaction with a variety of biological targets. Future research should prioritize the exploration of these targets to uncover novel therapeutic applications.

Initial screening of this compound against a broad range of biological targets could reveal unexpected activities. The 3-oxobutanamide structure is a known precursor in the synthesis of various heterocyclic compounds, some of which have demonstrated antimicrobial and antioxidant properties. researchgate.netsciencepublishinggroup.com This suggests that this compound and its derivatives could be investigated for antibacterial or antifungal activity. nih.gov The cyclopropylmethyl group is a feature of molecules targeting the central nervous system, including kappa opioid receptor agonists. nih.gov Therefore, exploring the neurological and psychiatric potential of this compound is a valid research avenue. Furthermore, compounds containing cyclopropane (B1198618) rings have shown a wide array of biological effects, including enzyme inhibition and anticancer properties. scirp.orgscirp.orgunl.pt

Table 1: Potential Research Areas for this compound

| Research Area | Rationale |

| Antimicrobial Activity | The 3-oxobutanamide core is a precursor to heterocyclic compounds with known antibacterial and antifungal properties. researchgate.netsciencepublishinggroup.comnih.gov |

| Neuropharmacology | The N-cyclopropylmethyl group is present in compounds that act on the central nervous system, such as opioid receptor modulators. nih.gov |

| Enzyme Inhibition | Cyclopropane-containing molecules are known to act as enzyme inhibitors. unl.pt |

| Oncology | Related compounds with cyclopropylmethyl phosphonates have demonstrated anti-pancreatic cancer activity. scirp.orgscirp.org |

Development of Advanced Synthetic Methodologies for this compound Analogues

The creation of a library of analogues based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies. Developing efficient and versatile synthetic methodologies will be a cornerstone of this research.

Future work should focus on modular synthetic routes that allow for easy modification of both the cyclopropylmethyl and the 3-oxobutanamide portions of the molecule. For the 3-oxobutanamide core, established methods for the synthesis of β-keto amides can be adapted and optimized. researchgate.netresearchgate.net This includes the acylation of enamines or the direct coupling of β-keto acids with amines. Advanced techniques, such as flow chemistry, could be employed to improve reaction efficiency and scalability. For the N-cyclopropylmethyl moiety, a variety of substituted cyclopropanecarboxylic acids and cyclopropylmethylamines can be synthesized and incorporated to explore the impact of substitution on biological activity. mdpi.com The development of stereoselective syntheses will also be crucial, as the stereochemistry of the cyclopropane ring can significantly influence biological activity.

Integration of Omics Data with Compound Research

To gain a deeper understanding of the biological effects of this compound, future research should integrate multi-omics data. This approach can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

By treating cells or model organisms with this compound and analyzing changes in the genome, transcriptome, proteome, and metabolome, researchers can identify the pathways and networks affected by the compound. For instance, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways that are perturbed. Integrating these datasets can help to identify the primary molecular targets of the compound and elucidate its mechanism of action. This information is invaluable for optimizing the compound's structure to enhance its desired effects and minimize off-target activities.

Applications in Chemical Probe Development

Should this compound be found to have a potent and selective interaction with a specific biological target, it could serve as a valuable scaffold for the development of chemical probes. Chemical probes are small molecules used to study the function of proteins and biological pathways.

To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. Future research would involve iterative chemical synthesis and biological testing to optimize the properties of this compound. This could involve introducing functional groups that allow for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), to visualize the probe's interaction with its target in cells and tissues. The development of such probes would provide powerful tools for basic research and could aid in the validation of new drug targets.

Refinement of Computational Models for Predictive Capabilities

Computational modeling can play a significant role in accelerating the research and development of this compound and its analogues. By building and refining predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success.

Quantitative structure-activity relationship (QSAR) models can be developed by correlating the structural features of a series of this compound analogues with their measured biological activity. These models can then be used to predict the activity of virtual compounds, guiding the design of new molecules. Molecular docking simulations can be employed to predict how the compound binds to the active site of a target protein, providing insights into the key molecular interactions. nih.gov As more experimental data becomes available, these computational models can be refined to improve their predictive accuracy, ultimately saving time and resources in the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-3-oxobutanamide, and how are its structural properties validated?

- Synthesis : A common method involves reacting cyclopropylmethylamine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the target compound. Multi-step protocols (e.g., coupling with fluorinated benzamides) may use catalysts like NaOH and triethylamine, achieving yields up to 95% .

- Characterization : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while thin-layer chromatography (TLC) monitors reaction progress. Mass spectrometry (MS) and FTIR further validate molecular weight and functional groups .

Q. How is this compound utilized as a reference standard in neurological research?

- The compound serves as a certified reference material for calibrating analytical instruments (e.g., LC-MS) in studies on neurodegenerative diseases. Its role ensures accurate quantification of biomarkers in proteomics and metabolomics workflows .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in N-aryl-3-oxobutanamides during heterocyclization?

- Substituents (e.g., methoxy vs. ethoxy groups) on the aryl ring influence reaction pathways. For example, N-(2-methoxyphenyl)-3-oxobutanamide forms dihydro-isoxazolopyridines under stirring but yields benzoxazocines under ultrasonication due to altered electron density and steric effects . Methodological optimization includes screening catalysts (e.g., Yb(OTf)₃) and reaction conditions (time, temperature) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Discrepancies arise from variations in assay conditions (e.g., cell lines, dosing regimens). Researchers should:

- Validate purity (>95% via HPLC) to exclude batch-specific impurities .

- Use standardized protocols (e.g., MTT assays for cytotoxicity, enzyme inhibition assays for neuroprotection) .

- Cross-reference structural analogs (e.g., N-(3,4-dichlorophenyl) derivatives) to identify substituent-activity relationships .

Q. What strategies optimize the synthesis of fluorinated analogs of this compound for medicinal chemistry applications?

- Fluorination via trifluoromethylation reactions requires precise control of stoichiometry (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity (>98%) .

Methodological Comparisons

Critical Data Gaps and Recommendations

- Structural-Activity Relationships (SAR) : Limited data on cyclopropylmethyl substituent effects. Prioritize computational modeling (e.g., DFT) to predict binding affinities .

- Toxicokinetics : Absence of ADME profiles. Conduct in vitro hepatic microsome assays to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.